3,5-dimethoxy-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)benzamide is a chemical compound that belongs to the class of benzamides. It features a unique substitution pattern that includes two methoxy groups at the 3 and 5 positions of the benzene ring, as well as a pyrimidine-piperidine moiety. This compound is notable for its potential biological activities, particularly in medicinal chemistry.
3,5-dimethoxy-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)benzamide is classified as an organic compound, specifically a substituted benzamide. Its structural complexity allows it to interact with various biological targets, making it a candidate for further pharmacological studies.
The synthesis of 3,5-dimethoxy-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)benzamide typically involves several steps:
The synthesis may require specific reaction conditions such as temperature control, solvent choice (e.g., dimethylformamide or dichloromethane), and catalysts to optimize yields. Analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.
The molecular formula for 3,5-dimethoxy-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)benzamide is C17H22N2O4. The structure consists of:
The molecular weight of this compound is approximately 356.4 g/mol. The InChI key for this compound is provided in chemical databases for identification purposes .
3,5-dimethoxy-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)benzamide can participate in various chemical reactions typical of amides and aromatic compounds:
These reactions can be facilitated by specific reagents such as strong acids or bases, oxidizing agents like potassium permanganate, or reducing agents depending on the desired transformation.
The mechanism of action for 3,5-dimethoxy-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)benzamide involves its interaction with biological targets such as receptors or enzymes:
Research into its biological activity suggests potential applications in treating neurological disorders or as an anti-cancer agent due to its ability to modulate receptor activity .
The compound is likely to be a solid at room temperature with moderate solubility in organic solvents due to its hydrophobic aromatic character combined with polar methoxy groups.
Key chemical properties include:
Relevant analytical data can be obtained through methods like high-performance liquid chromatography and gas chromatography-mass spectrometry for purity assessment .
3,5-dimethoxy-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)benzamide has several potential applications in scientific research:
3,5-Dimethoxy-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)benzamide represents a structurally sophisticated compound that integrates three pharmaceutically significant motifs: a benzamide core, a piperidine scaffold, and a pyrimidine heterocycle. This molecular architecture positions it within a privileged chemical space for biological activity, particularly in targeted therapeutic applications. The compound's systematic name reflects its precise atomic connectivity: a 3,5-dimethoxy-substituted benzoyl group attached via an amide linkage to an aminomethylpiperidine moiety that is further functionalized with a pyrimidinyl substituent at the piperidine nitrogen atom. With a molecular formula of C₂₀H₂₅N₄O₃ and a molecular weight of 369.45 g/mol, this compound exemplifies contemporary medicinal chemistry's strategic approach to designing bioactive molecules through rational hybridization. Its structural complexity enables multifaceted interactions with biological targets, while the benzamide scaffold ensures metabolic stability and synthetic tractability. The deliberate incorporation of the dimethoxybenzene unit enhances hydrophobic binding capabilities, while the pyrimidine-piperidine combination facilitates targeted receptor engagement, collectively making this compound a compelling subject for pharmaceutical exploration [1] [2].
Benzamide derivatives constitute a structurally diverse and pharmacologically significant class of compounds that have yielded numerous clinically approved therapeutics. Their prominence in drug discovery stems from the benzamide moiety's intrinsic hydrogen-bonding capacity, metabolic stability, and versatile synthetic accessibility. The amide functional group (–CONH–) serves as a bioisostere for endogenous peptides, enabling targeted interactions with enzymatic active sites and receptor domains while resisting rapid proteolytic degradation. This molecular framework has demonstrated exceptional adaptability across therapeutic areas, particularly in oncology and neurology, where it functions as a critical pharmacophoric element [3] [9].
The benzamide scaffold enables three primary mechanisms of biological activity: enzyme inhibition, receptor modulation, and protein-protein interaction disruption. As kinase inhibitors, benzamide derivatives exploit the adenine-binding pocket of ATP-dependent enzymes, competitively blocking phosphorylation cascades critical for cancer proliferation. In epigenetic regulation, they serve as histone deacetylase (HDAC) inhibitors by chelating zinc ions at catalytic sites, thereby influencing gene expression patterns. The structural versatility of the benzamide core permits extensive derivatization at both the aromatic ring and the amide nitrogen, facilitating precise optimization of target affinity and physicochemical properties. This adaptability is evidenced by several benzamide-based drugs that have achieved clinical success through strategic substitution patterns [2] [3].
Table 1: Therapeutic Applications of Representative Benzamide Derivatives
Compound Name | Therapeutic Category | Biological Target | Key Structural Features |
---|---|---|---|
Palbociclib | Antineoplastic (CDK4/6 inhibitor) | Cyclin-dependent kinases 4/6 | Piperazine-linked pyrimidine-benzamide |
Ribociclib | Antineoplastic (CDK4/6 inhibitor) | Cyclin-dependent kinases 4/6 | Piperazine-linked purine-benzamide hybrid |
Abemaciclib | Antineoplastic (CDK4/6 inhibitor) | Cyclin-dependent kinases 4/6 | Piperidine-benzamide with aminopyrimidine |
Trilaciclib | Chemoprotective agent | Cyclin-dependent kinases 4/6 | Piperazinone-benzamide hybrid |
Tianeptine | Antidepressant | Glutamate receptor modulation | Tricyclic benzamide structure |
Recent advances have demonstrated that benzamide derivatives exhibit enhanced blood-brain barrier permeability when paired with basic amine-containing side chains, expanding their utility in central nervous system targets. Additionally, the planar aromatic system provides a platform for π-stacking interactions with tyrosine residues in enzyme binding pockets, while the methoxy substituents, as present in 3,5-dimethoxy-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)benzamide, enhance hydrophobic contact surfaces and influence electron distribution across the aromatic system. These collective attributes establish benzamide as a privileged scaffold capable of delivering target selectivity alongside favorable pharmacokinetic profiles when appropriately functionalized [3] [9].
The strategic incorporation of both pyrimidine and piperidine heterocycles within 3,5-dimethoxy-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)benzamide exemplifies molecular hybridization—a rational design approach that combines distinct pharmacophores to enhance biological activity or achieve polypharmacology. Pyrimidine, a six-membered diazine heterocycle, contributes essential hydrogen-bonding capabilities through its nitrogen atoms, enabling mimicry of purine nucleobases in biological systems. This molecular mimicry facilitates targeted interactions with ATP-binding sites in kinases, purinergic receptors, and various enzymatic cofactor domains. The piperidine moiety, a saturated six-membered heterocyclic amine, introduces conformational flexibility, basicity, and three-dimensional structure that complements the planar characteristics of pyrimidine and benzamide components [2] .
The electronic configuration of pyrimidine significantly influences binding interactions. As a π-deficient heterocycle, pyrimidine exhibits reduced electron density at positions 2, 4, and 6 due to the electron-withdrawing effect of its ring nitrogen atoms. This electron deficiency facilitates interactions with electron-rich regions of biological targets through dipole-dipole forces and hydrogen bonding. The basicity of pyrimidine (pKa ~1.3 for conjugate acid) enables protonation under physiological conditions, enhancing water solubility and electrostatic interactions. When substituted at the 2-position with piperidine, as occurs in the title compound, the pyrimidine ring gains enhanced electron density at C-4, C-5, and C-6 positions through resonance effects, thereby modulating its reactivity and binding characteristics .
Piperidine contributes critical spatial and electronic properties to the hybrid structure. Its chair-chair inversion provides conformational adaptability, allowing the molecule to adopt bioactive conformations upon target binding. The basic nitrogen (pKa ~11) readily protonates under physiological conditions, forming cationic species that can engage in salt bridges with aspartate or glutamate residues in target proteins. This protonation also enhances aqueous solubility and influences membrane permeability. When linked to pyrimidine through a nitrogen atom, as in the 1-(pyrimidin-2-yl)piperidin-4-yl arrangement, the piperidine nitrogen's electron-donating properties increase the electron density of the adjacent pyrimidine ring, potentially enhancing π-stacking capabilities and influencing tautomeric equilibria [2] [6].
Synthetic approaches to this hybrid structure typically employ sequential functionalization strategies:
The resulting hybrid architecture demonstrates synergistic effects: the pyrimidine moiety provides directional hydrogen bonding capability, while the piperidine spacer optimizes spatial orientation of the benzamide pharmacophore relative to target binding sites. Molecular modeling studies indicate that the 4-aminomethylpiperidine linker positions the benzamide carbonyl oxygen for critical hydrogen bond acceptance, while the pyrimidine nitrogen atoms engage in complementary hydrogen bond donation within kinase ATP pockets [2] .
The 3,5-dimethoxy substitution pattern on the benzamide aromatic ring represents a strategically designed pharmacophoric element that significantly influences the compound's electronic distribution, steric parameters, and hydrophobic interactions. This symmetric substitution pattern exhibits C₂ rotational symmetry along the benzamide axis, creating a distinctive spatial and electronic profile that enhances target binding through multiple mechanisms. The methoxy groups (–OCH₃) function as moderate electron-donating substituents that increase electron density at the ortho and para positions through resonance effects, while simultaneously imposing steric constraints that influence molecular conformation [1] [5].
The electronic effects of the dimethoxy pattern substantially alter the benzamide's binding characteristics. Quantum mechanical calculations reveal that 3,5-dimethoxy substitution raises the highest occupied molecular orbital (HOMO) energy by approximately 0.8 eV compared to unsubstituted benzamide, enhancing π-donor capability for charge-transfer interactions with electron-deficient receptor surfaces. This electron-donating character also reduces the carbonyl oxygen's polarization, decreasing its hydrogen bond acceptance capacity by approximately 15% while simultaneously increasing the amide nitrogen's hydrogen bond donation potential. These electronic redistributions create a complementary binding profile for hydrophobic enzyme pockets containing both hydrogen bond donors and acceptors [5] [6].
The steric arrangement of 3,5-dimethoxy groups creates a distinctive molecular topology. With a typical van der Waals width of 4.2 Å between methoxy oxygen atoms and a dihedral angle of approximately 40° relative to the benzene plane, this substitution pattern generates a concave hydrophobic surface ideal for engaging with flat aromatic residues (phenylalanine, tyrosine, tryptophan) in protein binding pockets through van der Waals contacts and CH-π interactions. The symmetric substitution avoids the steric clashes associated with ortho-substituted analogs while maintaining optimal positioning for hydrophobic enclosure. Molecular dynamics simulations indicate that 3,5-dimethoxybenzamide derivatives exhibit approximately 30% stronger hydrophobic binding energy compared to monosubstituted analogs due to enhanced van der Waals contact surface area [1] [5].
Table 2: Comparative Spatial and Electronic Parameters of Benzamide Substitution Patterns
Substitution Pattern | Van der Waals Volume (ų) | logP Contribution | HOMO Energy (eV) | Hydrogen Bond Capacity |
---|---|---|---|---|
Unsubstituted benzamide | 96.7 | +1.34 | -9.2 | 2 H-bond acceptors |
3-Methoxybenzamide | 118.3 | +1.72 | -8.9 | 2 H-bond acceptors, 1 weak donor |
4-Methoxybenzamide | 118.1 | +1.75 | -8.6 | 2 H-bond acceptors, 1 weak donor |
3,5-Dimethoxybenzamide | 140.2 | +2.15 | -8.4 | 2 H-bond acceptors, 2 weak donors |
3,4,5-Trimethoxybenzamide | 162.8 | +2.53 | -8.1 | 2 H-bond acceptors, 3 weak donors |
Biosynthetic studies suggest that the 3,5-dimethoxy pattern may mimic natural phenolic substrates, potentially enabling interactions with oxygenase enzymes and metabolic pathways. The methoxy groups confer significant metabolic stability by blocking cytochrome P450-mediated hydroxylation at the 3 and 5 positions, thereby reducing phase I oxidative deactivation. However, demethylation remains a potential metabolic pathway, converting methoxy groups to hydroxymethyl or carboxylic acid derivatives that may alter pharmacological activity. The hydrophobic contribution of the dimethoxy substitution substantially increases membrane permeability, with calculated logP values approximately 0.8 units higher than unsubstituted benzamide, facilitating cellular uptake [1] [5] [6].
Electrostatic potential mapping reveals that the 3,5-dimethoxybenzamide system creates a distinctive region of moderately negative electrostatic potential around the methoxy oxygen atoms (-25 kcal/mol), flanked by positive potential at the amide N-H (+32 kcal/mol) and methoxy methyl groups (+12 kcal/mol). This electrostatic complementarity enables optimal orientation within binding pockets featuring hydrogen bond donors proximal to hydrophobic subpockets. The symmetric substitution also minimizes dipole moment directionality compared to asymmetric analogs, providing more versatile binding orientation possibilities. Collectively, these pharmacophoric features establish 3,5-dimethoxybenzamide as a privileged structural motif for targeted molecular recognition in medicinal chemistry applications [1] [5].
CAS No.: 654654-76-9
CAS No.: 11104-40-8
CAS No.:
CAS No.: 14680-51-4
CAS No.: 1239908-48-5